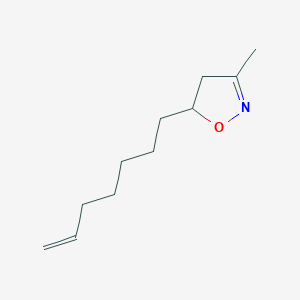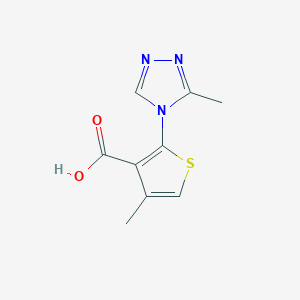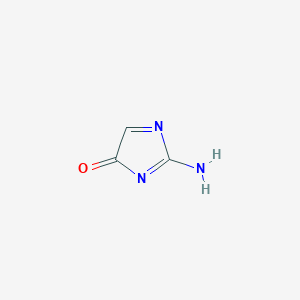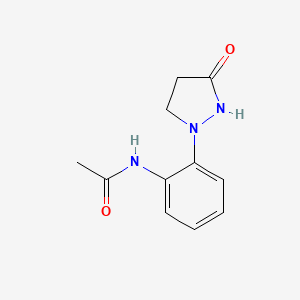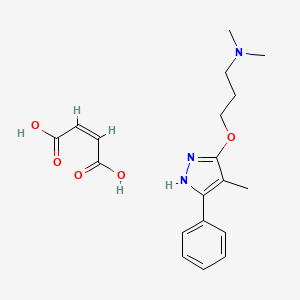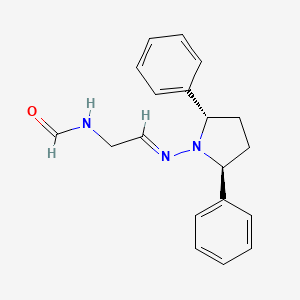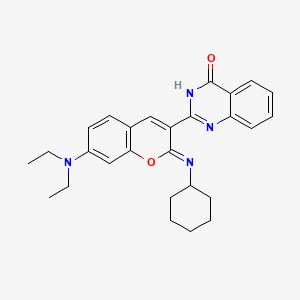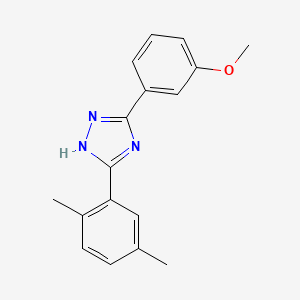![molecular formula C12H10N4O2S B12908500 7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine CAS No. 121433-41-8](/img/structure/B12908500.png)
7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. . The structure of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine consists of an imidazo[4,5-d]pyridazine core with a methylsulfonyl group at the 7-position and a phenyl group at the 1-position.
Vorbereitungsmethoden
The synthesis of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride . This reaction leads to the formation of the corresponding substituted imidazopyridazines. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including substitution, cycloaddition, and radical reactions. For example, the methylsulfonyl group can be replaced by other substituents through nucleophilic substitution reactions . The compound can also participate in cycloaddition reactions with enamines or ynamines to form triazolopyridazines . Common reagents used in these reactions include sodium hydride, ethyl cyanoacetate, and phenylacetonitrile. Major products formed from these reactions include substituted imidazopyridazines and triazolopyridazines.
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has been studied for its kinase inhibition activity, making it a promising candidate for the development of new anticancer and antimalarial agents . Additionally, it has shown potential as an anticonvulsant, antiallergic, antihistamine, antiviral, and antitubercular agent . The compound’s unique structure and pharmacological properties make it a valuable scaffold for drug discovery and development.
Wirkmechanismus
The mechanism of action of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibition activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and apoptosis, making it effective against cancer cells. The compound’s other pharmacological activities, such as anticonvulsant and antiallergic effects, may involve different molecular targets and mechanisms.
Vergleich Mit ähnlichen Verbindungen
7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine can be compared with other similar compounds, such as 7-chloro-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine and 7-methoxy-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine . These compounds share a similar core structure but differ in the substituents at the 7-position. The presence of different substituents can significantly influence the compound’s chemical reactivity, pharmacological activity, and potential applications. For example, the methylsulfonyl group in 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine may enhance its solubility and bioavailability compared to other substituents.
Eigenschaften
CAS-Nummer |
121433-41-8 |
|---|---|
Molekularformel |
C12H10N4O2S |
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
4-methylsulfonyl-3-phenylimidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C12H10N4O2S/c1-19(17,18)12-11-10(7-14-15-12)13-8-16(11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
NHVIKWZLJHHXGF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C2C(=CN=N1)N=CN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


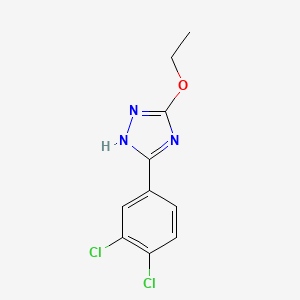
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
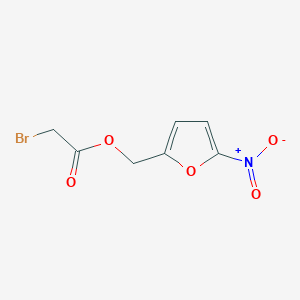
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)
![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)
